N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a cyclopentyl ring, and an isoxazole carboxamide moiety. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of cyclization reactions, often starting from cyclopentanone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-methoxybenzene and an appropriate alkylating agent.
Construction of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of the Carboxamide Group: The final step involves coupling the isoxazole ring with a carboxamide group using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-4-carboxamide: Differing by the position of the carboxamide group on the isoxazole ring.
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyrazole-5-carboxamide: Differing by the replacement of the isoxazole ring with a pyrazole ring.
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-sulfonamide: Differing by the replacement of the carboxamide group with a sulfonamide group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-6-4-13(5-7-14)17(9-2-3-10-17)12-18-16(20)15-8-11-19-22-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFPXFOZAOGJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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